4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile
Description
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is a phenylpyrrole fungicide known for its broad-spectrum antifungal activity. It is commonly used in agriculture to control a variety of fungal pathogens, particularly those affecting fruits and vegetables . This compound is notable for its ability to hyperactivate the high osmolarity glycerol (HOG) signaling pathway in fungi, leading to effective fungal control .
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F2N2O4/c13-12(14)19-7-3-1-2-5(9(7)20-12)8-6(4-15)10(17)16-11(8)18/h1-3H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHFPOFQKRSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=C(C(=O)NC3=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028234 | |
| Record name | 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile involves several steps. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyrrole derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Chemical Reactions Analysis
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile involves the hyperactivation of the high osmolarity glycerol (HOG) signaling pathway in fungi . This pathway is crucial for fungal response to osmotic stress. By disrupting this pathway, the compound causes an accumulation of glycerol within fungal cells, leading to cell death . The molecular targets include histidine kinases and other components of the HOG pathway .
Comparison with Similar Compounds
Similar compounds to 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile include other phenylpyrrole fungicides such as pyrrolnitrin . Compared to these compounds, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is unique in its high efficacy and broad-spectrum activity . It is particularly effective against fungi resistant to other fungicides, making it a valuable tool in agricultural disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
